
2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core substituted with a methoxyethyl group, a bromine atom, a cinnamyloxy group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Cinnamyloxy Substitution: The cinnamyloxy group can be introduced through an etherification reaction using cinnamyl alcohol and a suitable leaving group, such as a tosylate or mesylate.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the benzofuran with methoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic steps for large-scale reactions, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylic acid.
Reduction: Formation of 2-methoxyethyl 5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate.
Substitution: Formation of 2-methoxyethyl 6-azido-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate.
Scientific Research Applications
2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The cinnamyloxy group could facilitate binding to hydrophobic pockets, while the bromine atom might participate in halogen bonding interactions. The methoxyethyl and carboxylate groups could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 6-chloro-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
2-Methoxyethyl 6-bromo-5-(phenoxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with a phenoxy group instead of cinnamyloxy.
2-Methoxyethyl 6-bromo-5-(benzyloxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with a benzyloxy group instead of cinnamyloxy.
Uniqueness
2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate is unique due to the presence of the cinnamyloxy group, which can impart distinct biological activities and binding properties compared to other similar compounds. The bromine atom also provides opportunities for further functionalization through substitution reactions.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO5/c1-15-21(22(24)27-12-11-25-2)17-13-20(18(23)14-19(17)28-15)26-10-6-9-16-7-4-3-5-8-16/h3-9,13-14H,10-12H2,1-2H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCVCQOPTGFHCS-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC=CC3=CC=CC=C3)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC/C=C/C3=CC=CC=C3)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)
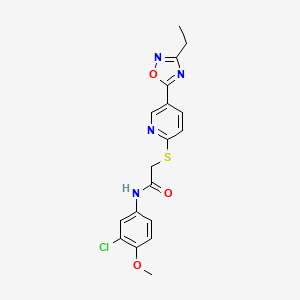
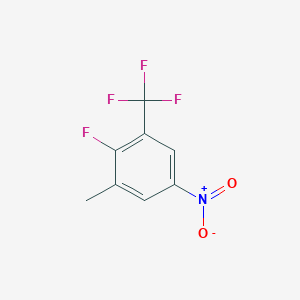
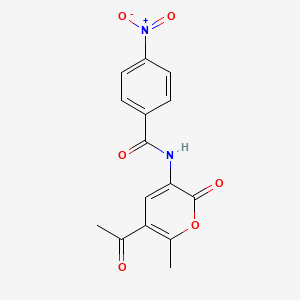


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382452.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)
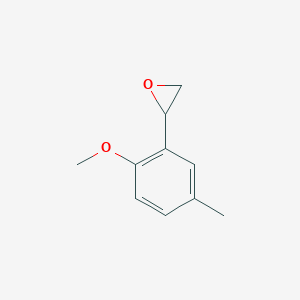
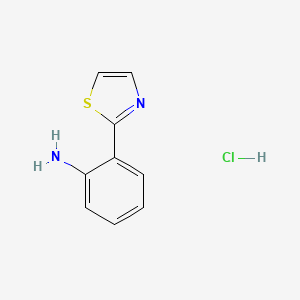
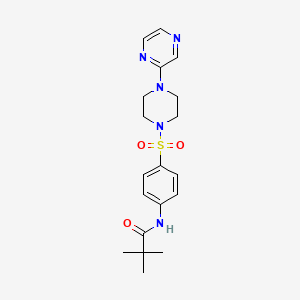
![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2382459.png)
![Ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2382461.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol](/img/structure/B2382462.png)
